molecular formula C17H13BrN4OS B294389 6-[(4-Bromophenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Bromophenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294389
M. Wt: 401.3 g/mol
InChI Key: AHLCQDSVYALSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-Bromophenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 6-[(4-Bromophenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to inhibit enzyme activity by binding to the active site of the enzyme and preventing the substrate from binding. This results in a decrease in enzyme activity and subsequent inhibition of the biological process that the enzyme is involved in.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to exhibit antioxidant, anti-inflammatory, and antitumor activities. It has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-[(4-Bromophenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the biological processes that these enzymes are involved in. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of lab experiments.

Future Directions

There are several future directions for the research on 6-[(4-Bromophenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Further studies on the mechanism of action of this compound to gain a better understanding of its inhibitory activity against various enzymes.
2. Investigation of the potential applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
3. Development of new synthetic methods for the production of this compound to improve its yield and purity.
4. Studies on the toxicity of this compound to determine its safety for use in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a compound that has shown great potential for use in scientific research. Its potent inhibitory activity against various enzymes, as well as its antioxidant, anti-inflammatory, and antitumor activities, make it a valuable tool for studying biological processes and potential therapeutic applications. However, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 6-[(4-Bromophenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported using different methods, including the reaction of 4-bromoanisole with 4-methylphenyl isothiocyanate in the presence of triethylamine and copper(I) iodide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product.

Scientific Research Applications

The compound 6-[(4-Bromophenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including tyrosinase, carbonic anhydrase, and acetylcholinesterase.

Properties

Molecular Formula

C17H13BrN4OS

Molecular Weight

401.3 g/mol

IUPAC Name

6-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13BrN4OS/c1-11-2-4-12(5-3-11)16-19-20-17-22(16)21-15(24-17)10-23-14-8-6-13(18)7-9-14/h2-9H,10H2,1H3

InChI Key

AHLCQDSVYALSFF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Br

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Br

Origin of Product

United States

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